molecular formula C10H8O B148647 1-(3-Ethynylphenyl)ethanone CAS No. 139697-98-6

1-(3-Ethynylphenyl)ethanone

Cat. No. B148647
M. Wt: 144.17 g/mol
InChI Key: UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Ethynylphenyl)ethanone, while not directly studied in the provided papers, is a molecule that can be inferred to have interesting properties based on the research conducted on similar compounds. The papers provided focus on various derivatives of ethanone compounds with different substituents on the phenyl ring or the ethanone moiety, which can give insights into the behavior of 1-(3-Ethynylphenyl)ethanone.

Synthesis Analysis

Although none of the papers directly describe the synthesis of 1-(3-Ethynylphenyl)ethanone, similar compounds have been synthesized using various methods. For instance, the synthesis of related pyrazolyl-ethanone derivatives involves experimental techniques that could potentially be adapted for the synthesis of 1-(3-Ethynylphenyl)ethanone . The synthesis of complex rhenium-oxo and phenylimido complexes with a phenyl-ethanone ligand suggests that 1-(3-Ethynylphenyl)ethanone could also be used as a ligand in metal complexes .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Ethynylphenyl)ethanone has been studied using various spectroscopic techniques. For example, vibrational and structural observations have been made using density functional theory (DFT) and molecular docking studies . These studies provide a basis for understanding the molecular geometry, electronic distribution, and potential reactivity of the ethanone core structure.

Chemical Reactions Analysis

The reactivity of the ethanone group is a key feature in the chemical behavior of these compounds. The carbonyl group is often involved in electrophilic attacks due to its partial positive charge, as suggested by molecular electrostatic potential studies . The presence of substituents on the phenyl ring can further influence the reactivity and the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Ethynylphenyl)ethanone can be deduced from the studies on similar compounds. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties are important characteristics that have been explored . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in materials science or pharmaceuticals.

Scientific Research Applications

  • Development of Probes and Sensors : This compound has been used in creating BODIPY-based fluorescent probes that can detect sulfhydryl-specific reactions. Such probes are valuable in biological and medical research for their high selectivity and sensitivity (T. Fang et al., 2019).

  • Anticancer Research : It serves as a scaffold for synthesizing new compounds with potential anticancer activity. In one study, derivatives of 1-(1-ethy-1H-benzimidazol-2-yl) ethanone showed notable growth inhibition in various cancer cell lines (M. Rashid et al., 2014).

  • Photochemical Studies : The compound has been involved in photochemical studies, for instance, in the study of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, revealing insights into the photochemical reactivity of such compounds (A. Castellan et al., 1990).

  • Crystallographic and Vibrational Studies : Research also involves crystallographic and vibrational studies of derivatives of 1-(3-Ethynylphenyl)ethanone to understand their molecular structure and properties (C. S. Chidan Kumar et al., 2015).

  • Enzymatic Processes in Synthesis : It is used in enzymatic processes for preparing chiral intermediates, such as in the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, a medication for acute coronary syndromes (Xiang Guo et al., 2017).

  • Antimicrobial Research : Some derivatives of 1-(3-Ethynylphenyl)ethanone have been studied for their antimicrobial properties, expanding its application in pharmaceutical and medicinal research (Atul K. Wanjari, 2020).

  • Vibrational and UV/Vis Spectroscopic Analysis : The compound has been the subject of vibrational and UV/Vis spectroscopic analysis to explore its electronic properties (ChNageswara Rao et al., 2018).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “1-(3-Ethynylphenyl)ethanone” should be referred to for detailed safety and hazard information . As a general rule, avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

1-(3-ethynylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLFLCDFUZLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569723
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethynylphenyl)ethanone

CAS RN

139697-98-6
Record name 1-(3-Ethynylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethynylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethynylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Ethynylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Ethynylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Ethynylphenyl)ethanone
Reactant of Route 6
1-(3-Ethynylphenyl)ethanone

Citations

For This Compound
2
Citations
U Dutta - 2018 - scholar.archive.org
Innovation and technologies are the key parameter to define the socio-economic background of a nation. Development of natural sciences is one the major segments that boost up the …
Number of citations: 2 scholar.archive.org
A Griglio - 2019 - iris.uniupo.it
The work reported in this thesis is focused on three main projects that underpin my research activity during the PhD program. The topics discussed, despite unrelated each other, share …
Number of citations: 6 iris.uniupo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.